2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Overview
Description
Scientific Research Applications
Alcoholysis and Synthesis
The alcoholysis of related compounds, such as 4-propenyl-1, 3-dioxane, has been studied, revealing the formation of diols and monoalkyl ethers without detecting the diols themselves in the reaction products. This process is indicative of the complex reactions and potential synthetic applications these types of compounds may have in producing various organic molecules (Safarov, Safarova, & Rafikov, 1977).
Structural and Optical Properties
Investigations into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, offer insights into their potential applications in materials science. These studies have explored how these compounds, when synthesized into thin films, exhibit specific crystalline behaviors and optical characteristics, suggesting their utility in nanotechnology and materials engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).
Ring-size-selective Synthesis
Research into enyne metathesis for desymmetrization of enantiopure building blocks using related compounds highlights innovative approaches to selective synthesis. These methods allow for the production of dihydropyrans as single stereoisomers, showcasing the importance of these compounds in achieving precise synthetic outcomes (Schmidt & Staude, 2009).
Novel Synthon Applications
The development of new synthons, such as the 3-methylidenepentane-1,5-dianion synthon for the synthesis of perhydropyrano[2,3-b]pyrans and 1,7-dioxaspiro[4.5]decanes, demonstrates the versatility of these compounds in organic synthesis. These methods offer pathways to a variety of cyclic structures, emphasizing the role of these compounds in expanding synthetic methodologies (Alonso, Meléndez, & Yus, 2005).
Antibacterial Activity
Research into related compounds, such as the synthesis and characterization of new 5-Aryl Pyrazole Oxime Ester Derivatives, has explored their potential antibacterial activity. These studies indicate that certain derivatives possess potent activity against a range of bacteria, suggesting the biomedical relevance of these compounds (Liu, Zhi, Song, & Xu, 2008).
properties
IUPAC Name |
2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCPFYQIULSGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536902 | |
Record name | Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20746-64-9 | |
Record name | Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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